3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide
Description
3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide is a quinoline-based sulfonamide derivative characterized by a trifluoromethyl group at the 7-position and a methyl group at the 2-position of the quinoline core. The benzenesulfonamide moiety is linked via an amino group at the 4-position of the quinoline ring. The trifluoromethyl substituent enhances lipophilicity and metabolic stability, while the methyl group may influence steric interactions in target binding .
Properties
IUPAC Name |
3-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-10-7-15(23-12-3-2-4-13(9-12)26(21,24)25)14-6-5-11(17(18,19)20)8-16(14)22-10/h2-9H,1H3,(H,22,23)(H2,21,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIATEBWKWFRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC(=CC=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the activity against various microorganisms:
- Antibacterial Studies : Compounds derived from 7-trifluoromethyl quinoline have shown promising results against Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml, indicating potential as future antituberculosis agents .
- Antifungal Activity : The antimicrobial screening revealed that some synthesized compounds exhibited excellent inhibition against fungal strains such as Candida albicans and Penicillium chrysogenum. The effectiveness is attributed to structural modifications that improve interaction with microbial targets .
Antimalarial Applications
The compound has been evaluated for its antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria:
- Structure–Activity Relationship Studies : A detailed analysis indicated that modifications to the quinoline structure, especially the introduction of halogen substituents like trifluoromethyl, significantly enhance antiplasmodial activity. Some derivatives achieved low nanomolar potency against resistant strains, showcasing excellent selectivity profiles .
- In Vivo Efficacy : In murine models, specific compounds demonstrated substantial in vivo efficacy without noticeable toxicity, suggesting their potential as therapeutic agents for malaria treatment .
Anticancer Research
The anticancer potential of quinoline derivatives has also been explored:
- Cytotoxicity Studies : Compounds related to 3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide have been assessed for their cytotoxic effects on various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl has been linked to increased cytotoxicity, enhancing their potential as anticancer drugs .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzenesulfonamide moiety can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with 4-[3-(Trifluoromethyl)-5-(4-bromophenyl)-1H-pyrazol-1-yl]benzenesulfonamide
- Structural Differences: The pyrazole core in 4-[3-(trifluoromethyl)-5-(4-bromophenyl)-1H-pyrazol-1-yl]benzenesulfonamide contrasts with the quinoline scaffold of the target compound. Both compounds share a benzenesulfonamide group, critical for COX-2 inhibition.
- Functional Insights: Docking studies show the pyrazole-based sulfonamide binds COX-2 residues (His90, Arg513, Tyr385) via hydrogen bonding and hydrophobic interactions . The quinoline derivative may exhibit similar binding but with altered steric and electronic effects due to its planar aromatic system. The trifluoromethyl group in both compounds enhances membrane permeability, but the quinoline’s extended π-system may improve stacking interactions with aromatic residues (e.g., Phe381, Trp387) .
Comparison with (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa)
- Structural Differences: IIIa features a 5-chloro-8-hydroxyquinoline core with a styryl substituent at the 2-position, contrasting with the 2-methyl-7-trifluoromethylquinoline in the target compound. The 4-methoxybenzenesulfonamide in IIIa introduces electron-donating effects, while the target compound’s unsubstituted benzenesulfonamide may favor stronger hydrogen bonding.
- The hydroxy and chloro groups in IIIa may confer metal-chelating properties absent in the target compound, altering bioavailability and target selectivity .
Comparative Data Table
Research Implications and Gaps
- The target compound’s structural uniqueness (quinoline + trifluoromethyl) warrants experimental validation of its COX-2 inhibition potency compared to pyrazole-based analogs.
- Synthesis protocols for similar compounds (e.g., IIIa) suggest feasible pathways for derivatizing the target molecule to optimize binding or solubility .
- Crystallographic tools like SHELXL and ORTEP-3 could elucidate the target’s 3D conformation and binding mode, building on methods used for analogous structures .
Biological Activity
3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives, including this compound, have been studied for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name: this compound
- Molecular Formula: C16H14F3N3O2S
Structural Features
The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound. The quinoline moiety is known for its ability to interact with various biological targets due to its planar structure, which facilitates binding.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and skin cancer cells. The mechanism of action often involves the inhibition of key proteins such as cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS), which are implicated in tumor growth and inflammation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Quinoline Derivative A | MCF-7 | 5.0 | COX-2 Inhibition |
| Quinoline Derivative B | Skin Cancer | 4.5 | iNOS Inhibition |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been evaluated through in vitro studies that measure nitric oxide production in response to lipopolysaccharide (LPS) stimulation. Similar quinoline derivatives have demonstrated a reduction in NO production, indicating potential as anti-inflammatory agents.
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. Research has shown that compounds with structural similarities to this compound exhibit significant antibacterial and antifungal activities. These effects are attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Case Study 1: Anticancer Evaluation
In a recent study, a series of quinoline derivatives were synthesized and tested for their anticancer activity. The findings indicated that compounds with a trifluoromethyl group exhibited enhanced cytotoxicity against MCF-7 cells compared to non-trifluoromethylated analogs. The most potent derivative showed an IC50 value of 4.0 µM, attributed to its ability to inhibit COX-2 expression significantly.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of quinoline derivatives, revealing that certain compounds could reduce LPS-induced NO production by inhibiting iNOS activity. This suggests that modifications on the quinoline ring can lead to improved efficacy as anti-inflammatory agents.
Q & A
Basic: What are the critical steps for synthesizing 3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide with high purity?
Methodological Answer:
Synthesis typically involves multi-step reactions, including:
- Quinoline core formation : Condensation of substituted anilines with trifluoromethyl ketones under acidic conditions.
- Sulfonamide coupling : Reacting the quinoline intermediate with benzenesulfonamide derivatives using coupling agents like EDCI/HOBt in anhydrous DMF .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
Key Analytical Techniques : - HPLC-UV (C18 column, 0.1% TFA in H₂O/ACN) to monitor reaction progress.
- ¹H/¹³C NMR to confirm regioselective amination and sulfonamide linkage .
Basic: How can structural characterization of this compound be optimized?
Methodological Answer:
Combine spectroscopic and computational methods:
- Spectroscopy :
- FTIR to validate sulfonamide (-SO₂NH-) and quinoline (C=N) functional groups.
- High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., [M+H]⁺ ion).
- X-ray crystallography (if single crystals are obtained) to resolve stereochemistry and hydrogen-bonding patterns .
- DFT calculations (B3LYP/6-31G* basis set) to predict electronic properties and compare with experimental data .
Advanced: What experimental strategies can resolve contradictions in reported enzyme inhibition data for sulfonamide derivatives?
Methodological Answer:
Discrepancies in IC₅₀ values (e.g., dihydropteroate synthase inhibition) may arise from:
- Assay conditions : Standardize pH (7.4), temperature (37°C), and cofactor (Mg²⁺) concentrations .
- Enzyme source : Use recombinant enzymes (e.g., E. coli DHPS) to minimize variability vs. crude extracts.
- Control experiments : Include positive controls (e.g., sulfamethoxazole) and assess non-specific binding via thermal shift assays .
Example Data Table :
| Condition | IC₅₀ (μM) | Source |
|---|---|---|
| E. coli DHPS | 0.12 ± 0.03 | Lab A |
| Human cell lysate | 1.45 ± 0.2 | Lab B |
Advanced: How can environmental fate studies be designed to evaluate this compound’s persistence?
Methodological Answer:
Adopt a tiered approach per Project INCHEMBIOL guidelines :
Laboratory studies :
- Hydrolysis : Incubate at pH 4–9 (25–50°C) and quantify degradation via LC-MS/MS.
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic solvents.
Ecotoxicology :
- Microcosm assays : Assess biodegradation in soil/water systems (OECD 307/308).
- Daphnia magna acute toxicity : 48-h LC₅₀ testing .
Advanced: What computational tools predict the compound’s interaction with mammalian targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3R7) to model binding to human carbonic anhydrase IX .
- MD simulations : GROMACS (AMBER force field) to assess stability of ligand-receptor complexes over 100 ns trajectories.
- ADMET prediction : SwissADME to estimate bioavailability, CYP450 inhibition, and blood-brain barrier penetration .
Basic: What are common pitfalls in optimizing the compound’s solubility for in vitro assays?
Methodological Answer:
- Solvent selection : Use DMSO stocks (<0.1% final concentration) to avoid cellular toxicity.
- Co-solvents : Add β-cyclodextrin (10 mM) or Tween-80 (0.01%) to enhance aqueous solubility.
- pH adjustment : Prepare buffers (PBS, pH 7.4) with 10% PEG-400 for hydrophobic sulfonamides .
Advanced: How can metabolite identification studies be structured to elucidate biotransformation pathways?
Methodological Answer:
- In vitro models : Incubate with liver microsomes (human/rat) and NADPH for phase I metabolism.
- LC-HRMS/MS : Use data-dependent acquisition (DDA) to detect hydroxylated, demethylated, or glucuronidated metabolites.
- Isotopic labeling : Synthesize ¹³C-labeled quinoline moieties to trace metabolic cleavage sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
